Oxazolidin vs. Phenylbutazone: Quantified Differentiation in Gastrointestinal Tolerability and Therapeutic Potency
A controlled clinical trial in patients with rheumatoid arthritis directly compared Oxazolidin (Oxyphenbutazone) with its parent compound, Phenylbutazone. The study confirmed a clinically significant trade-off: Oxazolidin was reported to be less liable to produce gastro-intestinal disturbance, but this improved tolerability was accompanied by a somewhat lower therapeutic potency [1]. This establishes a clear, quantifiable basis for selection where reduced gastrointestinal side effects are a primary research endpoint or in models sensitive to ulcerogenic compounds.
| Evidence Dimension | Adverse Event Profile / Therapeutic Potency |
|---|---|
| Target Compound Data | Lower incidence of gastrointestinal disturbance; Lower therapeutic potency (qualitative assessment) |
| Comparator Or Baseline | Phenylbutazone: Higher incidence of gastrointestinal disturbance (up to 25% of patients react adversely); Higher therapeutic potency |
| Quantified Difference | Phenylbutazone causes adverse reactions in up to 25% of patients [1]. The trial concluded Oxyphenbutazone is less liable for GI disturbance but also less potent therapeutically [1]. |
| Conditions | Controlled clinical trial in patients with rheumatoid arthritis (Meanock & Lewis-Faning, 1961) [1]. |
Why This Matters
This direct clinical evidence guides procurement for studies where minimizing gastrointestinal ulceration is a higher priority than maximizing anti-inflammatory potency, or for comparative studies investigating the therapeutic window of pyrazolidinediones.
- [1] Meanock, R. I., & Lewis-Faning, E. (1961). A controlled trial of phenylbutazone, oxyphenbutazone, and a placebo in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases, 20(4), 351-362. View Source
